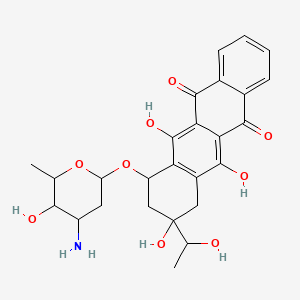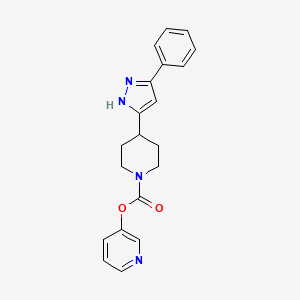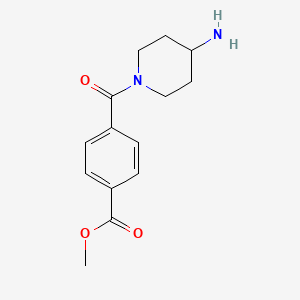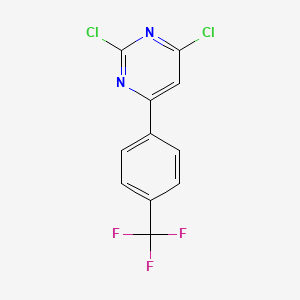
2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is a chemical compound characterized by its unique structure, which includes two chlorine atoms, a trifluoromethyl group, and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of 4-(trifluoromethyl)aniline with chloroacetic acid under acidic conditions to form the corresponding pyrimidine derivative. The reaction conditions include the use of strong acids like hydrochloric acid and heating to facilitate the formation of the pyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine can be used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用机制
The mechanism by which 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but typically include interactions with proteins, enzymes, or receptors.
相似化合物的比较
2,4-Dichloro-6-(trifluoromethyl)aniline
2,6-Dichloro-4-(trifluoromethyl)pyridine
2,4-Dichloro-6-(trifluoromethyl)pyrimidine
Uniqueness: 2,4-Dichloro-6-(4-(trifluoromethyl)phenyl)pyrimidine is unique due to its specific arrangement of chlorine and trifluoromethyl groups on the pyrimidine ring. This structural difference can lead to distinct chemical and biological properties compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C11H5Cl2F3N2 |
|---|---|
分子量 |
293.07 g/mol |
IUPAC 名称 |
2,4-dichloro-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-9-5-8(17-10(13)18-9)6-1-3-7(4-2-6)11(14,15)16/h1-5H |
InChI 键 |
JDPDIJHIFIQNCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


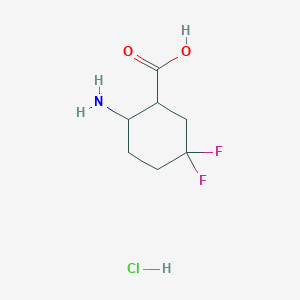
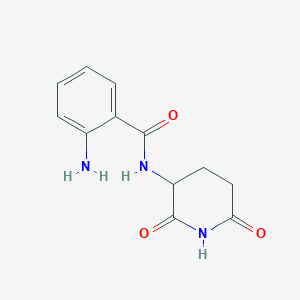
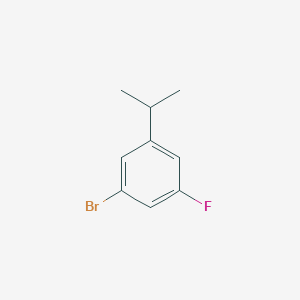
![3-[5-(4-Methylpiperazin-1-yl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]propanoic acid](/img/structure/B15358910.png)
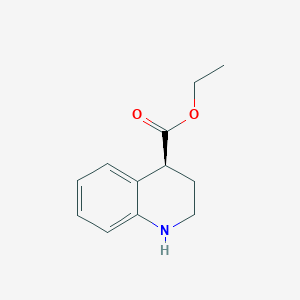
![Sodium;3-[5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15358919.png)
